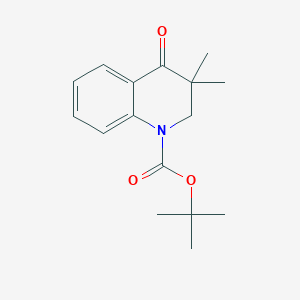

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, while not directly synthesized in the provided papers, is related to a class of compounds that have been the subject of various synthetic studies. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related compounds involves modified Pictet-Spengler reactions, as seen in the improved synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which achieved a high yield and enantiomeric excess . Another method for synthesizing tert-butylated quinolines involves the use of tert-butyl nitrite as an oxidant and N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines . Additionally, tert-butoxycarbonylation reagents like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) have been used for the chemoselective tert-butoxycarbonylation of amines and phenols .

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed through various techniques, including spectroscopy and X-ray crystallography. For instance, the crystal structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid was determined, revealing aromatic stacking interactions and hydrogen bonding stabilizing the structure . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated using single crystal X-ray diffraction .

Chemical Reactions Analysis

The tert-butylated compounds undergo various chemical transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate reacted with maleic anhydride to form a Diels-Alder endo-adduct, which could then be further modified through reactions with electrophilic and nucleophilic reagents, as well as reduction and oxidation . The versatility of these compounds in chemical reactions underscores their utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylated compounds are often characterized by their stability and reactivity. The use of tert-butoxycarbonylation reagents like BBDI indicates that these compounds can be synthesized and manipulated under mild conditions, which is advantageous for complex organic syntheses . The intramolecular charge-transfer dynamics of a related compound, 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, were studied, showing coherent and homogeneous charge-transfer dynamics, which could be relevant for understanding the electronic properties of similar compounds .

科学的研究の応用

Synthesis and Chemical Transformations

The compound has been utilized in synthetic chemistry, particularly in the formation of unique chemical structures. For instance, Moskalenko and Boev (2014) demonstrated its role in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its subsequent reactions with other reagents to form complex chemical structures like tert-butyl-(3aS,9bR)-1,3-dioxo-4,6,7,9,9a,9b-hexahydro-3aH-furo[3,4-h]isoquinoline-8-carboxylate (Moskalenko & Boev, 2014).

Photophysical and Electrochemical Properties

The compound has been studied for its photophysical and electrochemical properties. Wu et al. (2009) investigated the use of carboxylated cyanine dyes, closely related to the tert-butyl compound, as sensitizers in dye-sensitized solar cells, highlighting its potential in improving photoelectric conversion efficiency (Wu et al., 2009).

Synthetic Application in Marine Drugs

Hui-jing Li et al. (2013) explored the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid, a key intermediate in the synthesis of marine drug derivatives, showcasing the compound's role in the development of potential therapeutic agents (Li et al., 2013).

Application in Tert-butoxycarbonylation

Saito et al. (2006) described the use of a related compound, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), as a tert-butoxycarbonylation reagent for various substrates, underlining its importance in organic synthesis (Saito et al., 2006).

Catalysis in Synthesis of Heterocyclic Compounds

The compound plays a role in catalyzing the synthesis of various heterocyclic compounds. Guggilapu et al. (2016) highlighted its use in the synthesis of dihydropyrimidinones and polyhydroquinolines, emphasizing its versatility in producing biologically important structures (Guggilapu et al., 2016).

特性

IUPAC Name |

tert-butyl 3,3-dimethyl-4-oxo-2H-quinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-10-16(4,5)13(18)11-8-6-7-9-12(11)17/h6-9H,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIMEGQRBNTSHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C2C1=O)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3,3-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)